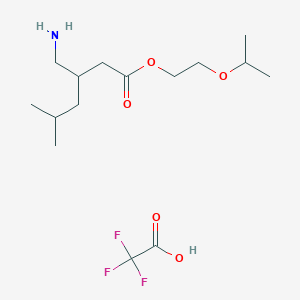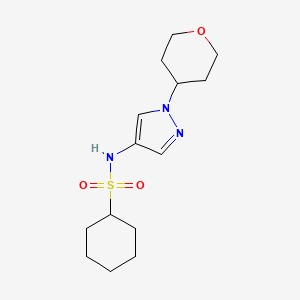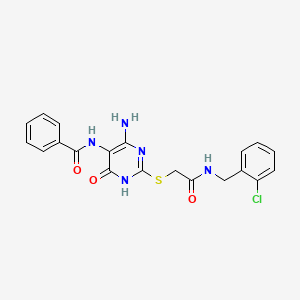![molecular formula C14H11FN2O3 B2549752 Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate CAS No. 339101-54-1](/img/structure/B2549752.png)
Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate” is a chemical compound with the CAS Number: 339101-54-1 . It has a molecular weight of 274.25 . The IUPAC name for this compound is "methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate" .
Molecular Structure Analysis
The molecular structure of “Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate” contains a total of 32 bonds. These include 21 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, and 12 aromatic bonds. The structure also includes 2 six-membered rings, 1 aromatic ester, 1 aromatic secondary amide, and 1 Pyridine .Physical And Chemical Properties Analysis
“Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate” is a solid at ambient temperature . It has a boiling point of 81-83 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Pest Management
Methyl isonicotinate is explored for its applications in thrips pest management, serving as a non-pheromone semiochemical. This compound has demonstrated efficacy in increasing trap captures of multiple thrips species across various environments, highlighting its potential for integrated pest management strategies such as mass trapping and lure and kill techniques (Teulon et al., 2017).
Hemoglobin Oxygen Affinity Modulation
Research into the allosteric modulation of hemoglobin has identified methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate analogs as potential agents for decreasing hemoglobin's oxygen affinity. This modification could have clinical implications in conditions requiring enhanced oxygen delivery (Randad et al., 1991).
Chiral Separation
The compound has relevance in chiral discrimination studies, facilitating the separation of enantiomers by chromatographic techniques. This application is crucial in pharmaceuticals where the chirality of drug molecules can affect their efficacy and safety (Yashima et al., 1996).
Drug Design
The inclusion of fluorine atoms in drug molecules, analogous to the structure of methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate, can significantly affect a drug's properties, including its potency, metabolism, and overall efficacy. Fluorination can serve as a strategy for enhancing drug attributes (Meanwell, 2018).
Hydrocarbon Fluorination
The catalytic fluorination of hydrocarbons, a process relevant to the synthesis of fluorinated organic compounds, finds utility in various industrial and pharmaceutical applications. The compound's structural analogs have been instrumental in developing catalysts for this transformation (Liu et al., 2012).
Light Hydrocarbon Separation
Metal-organic frameworks (MOFs) functionalized with fluorinated motifs, akin to methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate, demonstrate high efficiency in the storage and separation of light hydrocarbons. This application is pivotal in the energy sector for the efficient handling of natural gas components (Fan et al., 2019).
Fluorescent Dyes Synthesis
The structure of methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate inspires the synthesis of novel organic fluorophores with strong emission properties. These compounds find applications in bioimaging and as markers in biological research (Teimouri, 2011).
Safety And Hazards
The safety information for “Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate” includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Eigenschaften
IUPAC Name |
methyl 3-[(4-fluorophenyl)carbamoyl]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c1-20-14(19)11-6-7-16-8-12(11)13(18)17-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQFWZZEDRTVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B2549670.png)
![2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2549671.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2549672.png)
![Ethyl 2'-amino-1-benzyl-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2549673.png)


![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2549677.png)



![2-Chloro-N-[3-(5-fluoro-1H-indol-3-yl)propyl]propanamide](/img/structure/B2549689.png)
![tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate](/img/structure/B2549690.png)

![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-cyclopropylpyrazolo[1,5-a]pyrazine](/img/structure/B2549692.png)